Mercury(II) fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

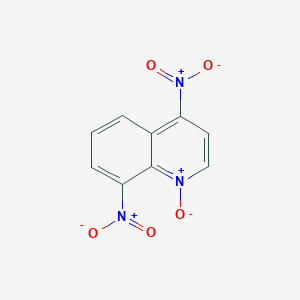

Mercury(II) fluoride is a chemical compound composed of mercury and fluorine. It is known for its unique properties and applications in various scientific fields. The compound is typically represented by the chemical formula HgF. It is a colorless gas at room temperature and is known for its high reactivity.

Mechanism of Action

Target of Action

Mercury(II) fluoride (HgF₂), also known as mercuric fluoride, primarily targets enzymes and proteins containing thiol (–SH) groups. These thiol groups are crucial for the structural and functional integrity of many enzymes and proteins. By binding to these groups, HgF₂ disrupts their normal function, leading to a cascade of biochemical disruptions .

Mode of Action

The interaction of HgF₂ with its targets involves the formation of mercury-thiol complexes . This binding is highly specific and strong due to the high affinity of mercury ions for sulfur atoms. The formation of these complexes inhibits the normal activity of enzymes and proteins, leading to their denaturation or inactivation. This disruption can affect various cellular processes, including metabolism, signal transduction, and structural integrity .

Biochemical Pathways

The inhibition of thiol-containing enzymes by HgF₂ affects several biochemical pathways:

Biochemical Analysis

Biochemical Properties

These interactions can alter the function of these biomolecules, potentially leading to toxic effects .

Cellular Effects

Mercury compounds, including Mercury(2+);difluoride, can have profound effects on cellular processes. For instance, mercury has been shown to cause damage to the cellular membrane, leading to loss of physiological phospholipid asymmetry

Molecular Mechanism

Mercury compounds are known to bind to thiol groups in proteins, potentially inhibiting enzyme function and altering gene expression

Temporal Effects in Laboratory Settings

Mercury compounds have been shown to be removed effectively from solution within hours in laboratory settings

Dosage Effects in Animal Models

Mercury poisoning has been observed in animals exposed to high doses of other mercury compounds

Metabolic Pathways

Mercury compounds are known to interact with various enzymes and cofactors

Transport and Distribution

Mercury compounds are known to be transported and distributed in various tissues, including the brain and kidneys

Subcellular Localization

Mercury compounds are known to interact with various subcellular structures, including membranes and proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: Mercury(II) fluoride can be synthesized through the direct reaction of elemental mercury with fluorine gas. The reaction is highly exothermic and must be conducted under controlled conditions to prevent explosions. The reaction can be represented as:

Hg+F2→HgF2

Industrial Production Methods: In industrial settings, mercury monofluoride is produced by passing fluorine gas over mercury at elevated temperatures. The process requires careful handling of both mercury and fluorine due to their toxic and reactive nature.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it reacts with oxygen to form mercury(II) oxide and fluorine gas.

Reduction: It can be reduced back to elemental mercury and fluorine gas under specific conditions.

Substitution: this compound can participate in substitution reactions, where the fluorine atom is replaced by another halogen or functional group.

Common Reagents and Conditions:

Oxidation: Oxygen gas at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents.

Substitution: Halogen gases or organic compounds with functional groups.

Major Products Formed:

Oxidation: Mercury(II) oxide and fluorine gas.

Reduction: Elemental mercury and fluorine gas.

Substitution: Various mercury halides or organomercury compounds.

Scientific Research Applications

Mercury(II) fluoride has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other mercury compounds and in fluorination reactions.

Biology: this compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.

Industry: It is used in the production of fluorescent lamps and other mercury-containing devices.

Comparison with Similar Compounds

Mercury(II) fluoride (HgF2): A compound with two fluorine atoms bonded to mercury, known for its use in organic synthesis and as a catalyst.

Mercury(I) fluoride (Hg2F2): A compound with a different stoichiometry, used in various chemical reactions and industrial applications.

Uniqueness: this compound is unique due to its simple structure and high reactivity. It serves as a versatile reagent in chemical synthesis and has potential applications in various scientific fields. Its ability to participate in multiple types of reactions makes it a valuable compound for research and industrial use.

Properties

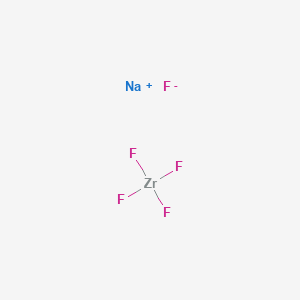

CAS No. |

13967-25-4 |

|---|---|

Molecular Formula |

F2Hg2 |

Molecular Weight |

439.18 g/mol |

IUPAC Name |

fluoromercury |

InChI |

InChI=1S/2FH.2Hg/h2*1H;;/q;;2*+1/p-2 |

InChI Key |

FQZUXVBMUHSNRN-UHFFFAOYSA-L |

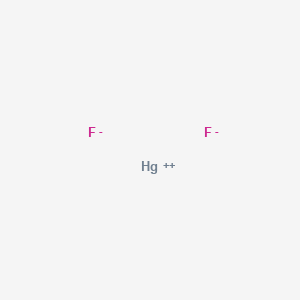

SMILES |

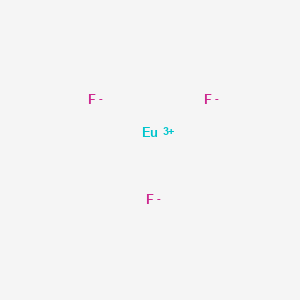

[F-].[F-].[Hg+2] |

Canonical SMILES |

F[Hg].F[Hg] |

Key on ui other cas no. |

27575-47-9 |

Origin of Product |

United States |

Q1: What is the molecular formula and weight of mercury fluoride?

A1: The molecular formula of mercury fluoride is HgF2. Its molecular weight is 238.59 g/mol. []

Q2: Is there any spectroscopic data available for mercury fluoride?

A2: While specific spectroscopic data is not provided in the abstracts, research on laser-cooled HgF mentions investigations into its electronic, rovibrational, and hyperfine structures. Theoretical calculations of hyperfine structures and g-factors of the ground state have also been conducted. [, ]

Q3: What is known about the stability of mercury fluoride?

A3: Mercury fluoride hydrolyzes in water and turns yellow upon exposure to moist air. []

Q4: How is mercuric fluoride utilized as a fluorinating agent?

A4: Mercuric fluoride acts as a potent fluorinating agent in various organic synthesis reactions. For instance, it facilitates the conversion of trichloromethylbenzene to trifluoromethylbenzene with high conversion and selectivity. [, , ] It has also been used to synthesize 1-bromo-1-chloro-1-fluoroacetone from monochloroacetone via a two-step process. []

Q5: Are there any specific applications of mercury fluoride in the fiber optics industry?

A5: While not detailed in the provided abstracts, mercuric fluoride finds applications in the fiber optics industry, potentially due to its fluorinating properties. []

Q6: Have computational methods been used to study mercury fluoride?

A6: Yes, molecular orbital calculations have been employed to investigate the stability and properties of high valent mercury fluoride ions (HgFn). These calculations revealed a large HOMO-LUMO energy gap and high electron affinity, indicating the stability of these ions. [] Relativistic ab initio and density functional theory calculations have also been used to explore the stability of HgF4. []

Q7: How does the structure of mercury fluoride ions impact their properties?

A7: The existence of high valent mercury fluoride ions, like HgF3 and HgF4, suggests significant involvement of mercury's 5d electrons in bonding with fluorine atoms. This observation challenges the traditional view of mercury as a non-transition metal. []

Q8: What are the known toxicological properties of mercury fluoride?

A8: Mercury fluoride is highly toxic. [] Research on environmental pollution mentions mercury as a significant pollutant from antimony smelteries. [, , , ] Similarly, industrial effluents containing mercury pose a risk to groundwater quality. []

Q9: How does mercury fluoride impact the environment?

A9: Research indicates that industrial activities, particularly antimony smelting, release mercury into the environment, contaminating soil and potentially leaching into groundwater. [, , , ] Coal combustion in power plants is also highlighted as a source of mercury pollution, impacting soil health. []

Q10: What other elements are often found alongside mercury as environmental pollutants?

A10: Studies on environmental pollution frequently mention arsenic, fluoride, selenium, and antimony alongside mercury. These elements often co-occur in industrial emissions and pose combined risks to ecosystems. [, , , ]

Q11: Are there any alternatives to mercury fluoride, particularly in its role as a fluorinating agent?

A11: While not explicitly mentioned in the provided abstracts, the research highlights the use of hydrogen fluoride as a fluorinating agent. [] The choice between different fluorinating agents likely depends on the specific reaction requirements and desired selectivity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.